1,2,5,6-Tetrabromocyclooctane
Overview
Description
1,2,5,6-Tetrabromocyclooctane is a brominated flame retardant used in various applications, including textiles, paints, and plastics . It exists as two diastereomers, which can be separated under high-performance liquid chromatography conditions . The compound is known for its ability to inhibit the spread of flames, making it a valuable additive in materials that require enhanced fire resistance.
Mechanism of Action
Target of Action
1,2,5,6-Tetrabromocyclooctane (TBCO) is a less common brominated flame retardant used in textiles, paints, and plastics .
Mode of Action
It is known that tbco exists as two diastereomers, which can be separated under hplc conditions . These diastereomers may interact differently with their targets, leading to different effects.
Biochemical Pathways
It has been shown that tbco can cause bioaccumulation, biotoxicity, and isomer-specific biodegradation . More research is needed to fully understand the biochemical pathways affected by TBCO.
Pharmacokinetics
It is known that tbco can be detected in various environmental matrices such as air, soil, sediment, and organisms .
Result of Action
TBCO has been shown to induce cytotoxicity, including dose-dependent cell viability decreases, cell membrane permeability increases, cytoskeleton development damage, and apoptosis induction . The cytotoxicity of TBCO may vary depending on the specific isomer involved .
Action Environment
TBCO has been detected in various environmental matrices, indicating that it can persist in the environment . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of TBCO.
Biochemical Analysis
Cellular Effects
1,2,5,6-Tetrabromocyclooctane has been shown to induce cytotoxicity, including dose-dependent cell viability decreases, cell membrane permeability increases, cytoskeleton development damage, and apoptosis induction .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been detected in air, soil, sediment, and organisms, and has shown bioaccumulation, biotoxicity, and isomer-specific biodegradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific studies detailing these effects are currently lacking .
Preparation Methods
1,2,5,6-Tetrabromocyclooctane is typically synthesized through the trans diaxial addition of bromine across the cis double bonds of 1,5-cyclooctadiene . This reaction yields two products: a meso compound and a racemate . Industrial production methods often involve crystallization and high-performance liquid chromatography separation techniques to purify the diastereomers .
Chemical Reactions Analysis
1,2,5,6-Tetrabromocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups under specific conditions.
Oxidation Reactions: The compound can be oxidized to form different brominated derivatives.
Reduction Reactions: Reduction can lead to the formation of less brominated cyclooctane derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1,2,5,6-Tetrabromocyclooctane has several scientific research applications:
Chemistry: It is used as a model compound to study the stereochemistry and reactivity of brominated flame retardants.
Medicine: Its potential effects on endocrine systems make it a subject of interest in toxicological studies.
Industry: It is widely used as a flame retardant in various materials, enhancing their fire resistance.
Comparison with Similar Compounds
1,2,5,6-Tetrabromocyclooctane is similar to other brominated flame retardants, such as hexabromocyclododecane. it is unique in its specific stereochemistry and the presence of two distinct diastereomers . Other similar compounds include:
Hexabromocyclododecane: Another brominated flame retardant with different stereochemical properties.
Tetrabromobisphenol A: A widely used brominated flame retardant with distinct chemical and physical properties.
The uniqueness of this compound lies in its specific diastereomeric forms and their separation under high-performance liquid chromatography conditions .
Properties
IUPAC Name |
1,2,5,6-tetrabromocyclooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br4/c9-5-1-2-6(10)8(12)4-3-7(5)11/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLXIANUDLLFHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC(C1Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052750 | |
Record name | 1,2,5,6-Tetrabromocyclooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3194-57-8 | |
Record name | 1,2,5,6-Tetrabromocyclooctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3194-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclooctane, 1,2,5,6-tetrabromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003194578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3194-57-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,5,6-Tetrabromocyclooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,5,6-Tetrabromocyclooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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